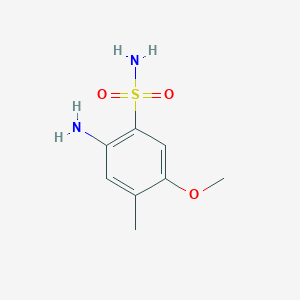![molecular formula C12H16N2O2 B13183499 2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide CAS No. 926233-19-4](/img/structure/B13183499.png)
2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide is a chemical compound with the molecular formula C12H16N2O2 It is known for its unique structure, which includes a phenoxy group, an aminomethyl group, and a cyclopropylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The synthesis begins with the preparation of the phenoxy intermediate by reacting a suitable phenol derivative with an appropriate halogenating agent under basic conditions.
Introduction of the Aminomethyl Group: The phenoxy intermediate is then subjected to a nucleophilic substitution reaction with a suitable aminomethylating agent, such as formaldehyde and ammonia, to introduce the aminomethyl group.
Cyclopropylacetamide Formation: The final step involves the reaction of the aminomethylphenoxy intermediate with a cyclopropylacetyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, and amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Comparison with Similar Compounds
2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide can be compared with other similar compounds, such as:
This compound hydrochloride: A salt form of the compound with similar properties but different solubility and stability characteristics.
This compound analogs: Compounds with similar structures but different substituents, which may exhibit different biological activities and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
926233-19-4 |
|---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide |
InChI |
InChI=1S/C12H16N2O2/c13-7-9-2-1-3-11(6-9)16-8-12(15)14-10-4-5-10/h1-3,6,10H,4-5,7-8,13H2,(H,14,15) |
InChI Key |
BRPBYHULVCFBJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)COC2=CC=CC(=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


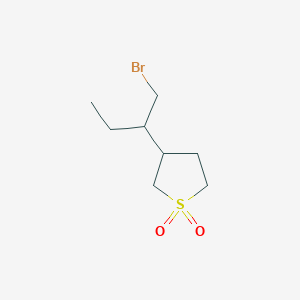
![N,N-diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13183424.png)
![2-[(2-Methylpropyl)amino]acetamide](/img/structure/B13183432.png)
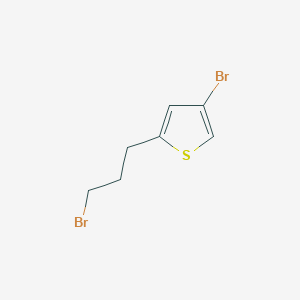
![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}acetamide](/img/structure/B13183449.png)
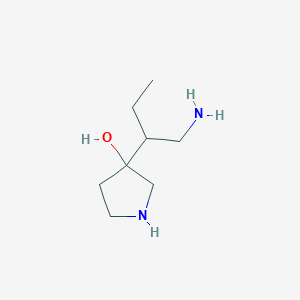

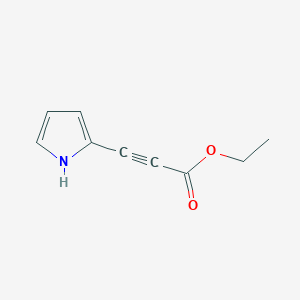

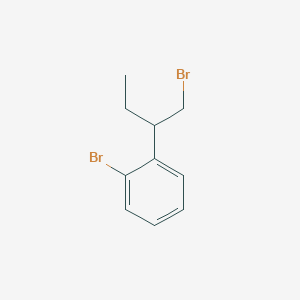
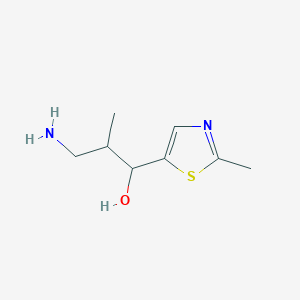
![2-[7-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13183473.png)
![6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B13183475.png)
